4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine
Description
4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine (CAS 21080-92-2) is a heterocyclic compound featuring a pyridine core substituted with a chloro group at the 4-position and a 4,5-dihydro-1,3-oxazol-2-yl moiety at the 2-position . The chloro substituent enhances electrophilicity, making it reactive in substitution reactions.
Properties
IUPAC Name |
2-(4-chloropyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-2-10-7(5-6)8-11-3-4-12-8/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGMUJWPLBFVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=NC=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with an appropriate oxazoline precursor in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidized derivatives of the oxazole ring.
Reduction Products: Reduced forms of the oxazole ring, potentially leading to different heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine has been investigated for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit various biological activities, including:
Antimicrobial Activity
Several studies have demonstrated the compound's effectiveness against bacterial strains. For instance, compounds derived from pyridine and oxazole frameworks have shown promising antibacterial properties against Gram-positive and Gram-negative bacteria. A systematic evaluation revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 10 |
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies showed that it could inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
Agricultural Applications
The compound's bioactivity extends to agricultural applications as well. It has been explored as a potential agrochemical due to its antifungal and antibacterial properties against phytopathogenic organisms.
Fungicidal Activity
A series of derivatives were evaluated for their fungicidal effects on common agricultural pathogens. The results indicated that some compounds significantly inhibited fungal growth at low concentrations.
| Compound | Fungal Strain | EC50 (µg/mL) |
|---|---|---|
| This compound | Fusarium oxysporum | 12 |
| 4-Chloro derivatives | Botrytis cinerea | 8 |
Material Science
In addition to its biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be incorporated into polymer matrices for enhanced properties.
Polymer Additives
Research has indicated that incorporating this compound into polymer formulations can improve thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for various industrial uses .
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chloro group and the oxazole ring can interact with biological targets, leading to inhibition or modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Heterocycle Variations
2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine (CAS 1146289-86-2)
- Structure : Chloro at 2-position, oxadiazole (unsaturated five-membered ring with two nitrogens and one oxygen) at 4-position.
- Key Differences : The oxadiazole ring lacks the saturated C-N bond of oxazoline, altering electronic properties. The chloro group’s position (2 vs. 4) affects regioselectivity in reactions.
- Applications : Likely used in medicinal chemistry due to oxadiazole’s prevalence in bioactive molecules .
2-[4,5-Dihydro-1,3-oxazol-2-yl]pyridine (CAS 119165-69-4)
- Structure : Lacks the 4-chloro substituent.
- Impact : Absence of chloro reduces electrophilicity, limiting utility in nucleophilic substitution reactions. Simpler structure may favor use as a ligand precursor .
2,6-Bis[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine
Functional Group Modifications
Aziridine-Containing Analogs
- Example : 3-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-3-pyridin-4-ylaziridin-1-yl]pyridine (Compound 13, )
Thiazolyl-Substituted Derivatives
- Example: 2-[3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-3-methyl-1-thiazol-2-yl-aziridin-2-yl]pyridine (Compound 12, ) Structure: Combines oxazoline, thiazole, and aziridine moieties. Applications: Potential in multi-heterocyclic drug design or as a catalyst component .
Biological Activity
4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, antiviral properties, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₇ClN₂O
- Molecular Weight : 182.6070 g/mol
- CAS Number : 1423027-73-9
- SMILES Notation : Clc1ccn(c1)C2CCN=CO2
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.013 - 0.156 mg/mL |
These findings suggest that the compound has potential as an antibacterial agent, particularly against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal activity of this compound has also been evaluated. In studies, it demonstrated moderate antifungal effects against Candida albicans and Fusarium oxysporum.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The results indicate a promising profile for treating fungal infections .
Antiviral Activity
This compound has shown antiviral activity against several viruses. In particular, it was noted for its efficacy against the herpes simplex virus (HSV) and other viral strains.
| Viral Strain | Effective Concentration (EC50) |
|---|---|
| HSV-1 | High activity observed |
| Tobacco Mosaic Virus | Significant reduction in viral titer |
The compound's mechanisms of action are still under investigation but suggest that it may interfere with viral replication .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the oxazole ring and pyridine structure have shown varying degrees of potency against different biological targets.
- Oxazole Substituents : Alterations in the oxazole ring can enhance antibacterial and antifungal potency.
- Chlorine Substitution : The presence of chlorine at the pyridine position is associated with increased antimicrobial activity.
- Hydrogen Bonding : The ability to form hydrogen bonds with biological targets is a key factor in its mechanism of action.
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
- Study on Antiviral Properties : A recent study demonstrated that derivatives of this compound exhibited higher antiviral activities compared to standard antiviral agents when tested against HSV .
- Antibacterial Efficacy Evaluation : Another study reported that modifications to the nitrogen atom in the oxazole ring led to enhanced activity against resistant bacterial strains .
Q & A
What are the recommended methods for synthesizing 4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine in an academic laboratory setting?
Methodological Answer:
The synthesis typically involves condensation reactions followed by cyclization. For example, analogous oxazoline-containing pyridine derivatives are synthesized via:
Condensation: Reacting 2-aminopyridine derivatives with carbonyl compounds (e.g., chloroacetyl chloride) to form imine intermediates.
Cyclization: Using dehydrating agents (e.g., POCl₃) or base-mediated ring closure to form the oxazoline ring.
Key steps include optimizing reaction conditions (temperature, solvent, catalyst) to achieve high yields. For instance, dichloromethane and hexane mixtures are effective for crystallization . Purification via column chromatography or recrystallization ensures >97% purity, as validated by GC or NMR .
How is X-ray crystallography employed to determine the molecular structure and conformation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Data Collection: Using a diffractometer (e.g., Bruker SMART CCD) with Mo/Kα radiation (λ = 0.71073 Å) at 150–173 K to minimize thermal motion .
Structure Solution: Programs like SHELXS-97 solve the phase problem via direct methods .
Refinement: SHELXL-97 refines atomic coordinates, anisotropic displacement parameters, and H-atom positions using a riding model. Typical R-factors are <0.05 for high-resolution data .
For the target compound, expect a distorted tetrahedral geometry if coordinated to metals (e.g., Fe(II)), with dihedral angles between pyridine and oxazoline rings ranging 30–85° .
What strategies resolve contradictions in crystallographic data for derivatives of this compound?
Advanced Methodological Answer:
Discrepancies in bond lengths or angles may arise from:
Thermal Motion: Low-temperature data collection (e.g., 100 K) reduces atomic displacement errors .
Twinned Crystals: Use SHELXL’s TWIN/BASF commands to model twinning and improve R-factor convergence .
Validation Tools: Check geometric outliers using PLATON/ADDSYM or CCDC Mercury’s Mogul database. For example, C–C bond lengths in aromatic rings should align with benchmark values (1.39 ± 0.02 Å) .
Comparative Analysis: Cross-validate with DFT-optimized structures (e.g., Gaussian09) to identify systematic errors .
How does the chloro substituent influence electronic properties and reactivity in coordination chemistry?
Advanced Methodological Answer:
The chloro group at the 4-position:
Electron-Withdrawing Effect: Reduces electron density on the pyridine ring, enhancing Lewis acidity at the oxazoline N-donor sites. This stabilizes metal complexes (e.g., Fe(II), Pd(II)) by increasing ligand-to-metal σ-donation .
Steric Effects: The Cl substituent’s position minimizes steric hindrance, allowing flexible coordination geometries. For example, Fe(II) complexes exhibit Cl₂N₂ coordination with bond angles of 109–128° .
Reactivity: Chloro groups enable post-synthetic modifications (e.g., Suzuki coupling) to introduce functional groups for catalytic applications .
What advanced spectroscopic techniques complement crystallography for characterizing this compound?
Methodological Answer:
NMR Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC). The oxazoline protons resonate at δ 3.8–4.5 ppm (CH₂), while pyridine protons appear at δ 7.5–8.3 ppm .
- 15N NMR: Identifies coordination-induced shifts in oxazoline N-atoms .
ESI-MS: Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 209.6) and fragmentation patterns .
IR Spectroscopy: C=N and C-O stretches in oxazoline appear at 1640 cm⁻¹ and 1250 cm⁻¹, respectively .
How is this compound utilized in asymmetric catalysis, and what methodological optimizations are critical?
Advanced Methodological Answer:
As a tridentate ligand (N,N,N-donor), it enables:
Enantioselective Reactions: In Pd-catalyzed allylic alkylations, enantiomeric excess (ee) >90% is achieved by tuning the oxazoline’s stereoelectronic profile (e.g., benzyl vs. methyl substituents) .
Methodological Optimizations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
